molecular formula C9H13BrClN B1460344 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride CAS No. 1273596-50-1

1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride

Cat. No.: B1460344
CAS No.: 1273596-50-1
M. Wt: 250.56 g/mol
InChI Key: DLFAHVCUMUGUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride is an organic compound that features a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Safety and Hazards

Safety data for similar compounds indicate that they may be harmful if swallowed, cause skin irritation, and may be harmful to aquatic life with long-lasting effects . It’s important to handle “1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride” with appropriate safety measures.

Mechanism of Action

Mode of Action

For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with a carbon atom attached to a leaving group (an atom or group that can be easily replaced). This results in the replacement of the leaving group with the nucleophile .

Biochemical Pathways

For example, it might be involved in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride typically involves the bromination of 4-methylpropiophenone followed by amination. The bromination step introduces the bromine atom at the 2-position of the phenyl ring. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl-ethylamine derivatives.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an amine group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFAHVCUMUGUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Reactant of Route 5
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.